N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0985413
InChI: InChI=1S/C23H24FNO2/c1-17(18-9-4-3-5-10-18)25-15-19-12-8-14-22(26-2)23(19)27-16-20-11-6-7-13-21(20)24/h3-14,17,25H,15-16H2,1-2H3
SMILES: CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3F
Molecular Formula: C23H24FNO2
Molecular Weight: 365.4 g/mol

N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine

CAS No.:

Cat. No.: VC0985413

Molecular Formula: C23H24FNO2

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1-phenylethanamine -

Specification

Molecular Formula C23H24FNO2
Molecular Weight 365.4 g/mol
IUPAC Name N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-phenylethanamine
Standard InChI InChI=1S/C23H24FNO2/c1-17(18-9-4-3-5-10-18)25-15-19-12-8-14-22(26-2)23(19)27-16-20-11-6-7-13-21(20)24/h3-14,17,25H,15-16H2,1-2H3
Standard InChI Key QQTGGZUNVZPOIW-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3F
Canonical SMILES CC(C1=CC=CC=C1)NCC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator